molecular formula C10H14N2O3 B1414600 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester CAS No. 1824283-61-5

5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester

Cat. No.: B1414600
CAS No.: 1824283-61-5
M. Wt: 210.23 g/mol
InChI Key: XXKGJJIPJXFBBU-UHFFFAOYSA-N
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Description

“5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .

Scientific Research Applications

5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester is a chemical compound with potential applications in various scientific research fields. However, direct studies specifically focusing on this compound are limited. To provide insights into its potential applications, we can explore related research on similar compounds and their functionalities.

Applications in Ester Synthesis and Hydrolysis

Studies on esters and their synthesis methods are crucial for understanding the potential applications of this compound. Ester synthesis is a fundamental chemical reaction in organic chemistry, often used in pharmaceuticals, fragrances, and polymer industries. For instance, the formation of esters by yeast and their subsequent hydrolysis involves complex biochemical processes that could be relevant to the synthesis and breakdown of this compound (Tabachnick & Joslyn, 1953). Understanding these processes can provide insights into the potential enzymatic or microbial applications of this compound.

In Polymer and Material Science

The versatility of esters makes them key components in the synthesis of polymers and materials. Research on the esterification of natural polymers, such as cellulose, highlights the potential for using esters in modifying material properties for specific applications. The modification of cellulose with ester compounds can lead to the development of materials with enhanced solubility, thermal stability, and mechanical properties (Heinze et al., 2008). This area of research might be applicable to this compound in developing new materials or enhancing existing ones.

Catalysis and Chemical Reactions

The imidazole group present in this compound suggests potential applications in catalysis. Imidazole-containing compounds are known for their role in catalyzing ester hydrolysis reactions. Research on water-soluble imidazole-containing polymers demonstrates their high catalytic efficiencies and potential applications in various chemical transformations (Pavlisko & Overberger, 1981). This suggests that the compound could serve as a catalyst or a component of catalytic systems in synthetic chemistry.

Biochemical Analysis

Biochemical Properties

5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester participates in biochemical reactions primarily through its imidazole ring, which can engage in hydrogen bonding and coordination with metal ions. This compound interacts with various enzymes and proteins, including those involved in electron transport and ATP synthesis. For example, it forms coordination compounds with cobalt ions, which can inhibit photosynthetic electron flow and ATP synthesis . These interactions suggest that this compound may act as an inhibitor in certain biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade in the presence of strong oxidizing agents . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including potential toxicity.

Properties

IUPAC Name

ethyl 4-acetyl-2-ethyl-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-4-7-11-8(6(3)13)9(12-7)10(14)15-5-2/h4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKGJJIPJXFBBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)C(=O)OCC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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